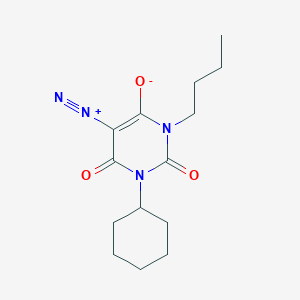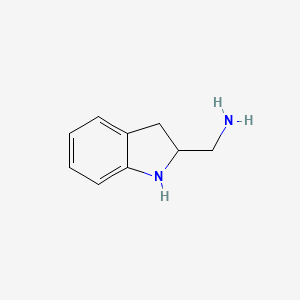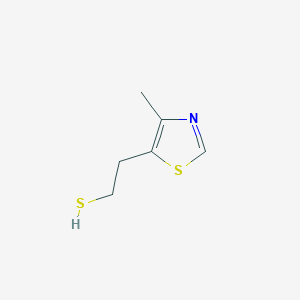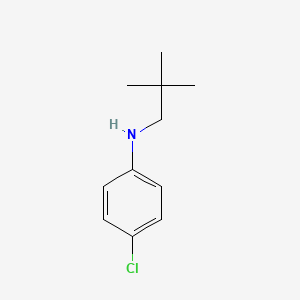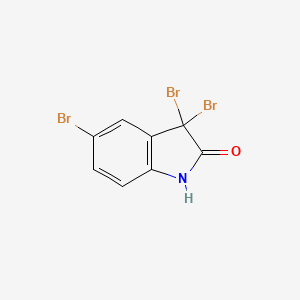
3,3,5-tribromo-indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-tribromo-indolin-2-one is a halogenated derivative of oxindole, a compound that features an indole ring system with a ketone group at the 2-position. The presence of three bromine atoms at the 3, 3, and 5 positions significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-tribromo-indolin-2-one typically involves the bromination of oxindole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process must be optimized for yield and purity, often requiring precise control of reaction parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,3,5-tribromo-indolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium methoxide in methanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3,3,5-tribromo-indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-tribromo-indolin-2-one involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate biological pathways, leading to its observed effects in antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromooxindole: A single bromine atom at the 3-position.
5-Bromooxindole: A single bromine atom at the 5-position.
3,5-Dibromooxindole: Two bromine atoms at the 3 and 5 positions.
Uniqueness
3,3,5-tribromo-indolin-2-one is unique due to the presence of three bromine atoms, which significantly enhances its reactivity and potential biological activities compared to its mono- and dibrominated counterparts .
Properties
Molecular Formula |
C8H4Br3NO |
|---|---|
Molecular Weight |
369.83 g/mol |
IUPAC Name |
3,3,5-tribromo-1H-indol-2-one |
InChI |
InChI=1S/C8H4Br3NO/c9-4-1-2-6-5(3-4)8(10,11)7(13)12-6/h1-3H,(H,12,13) |
InChI Key |
GYEQXGUOBJKTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[4-(dimethylamino)phenyl]-](/img/structure/B8565045.png)
![6-Methoxy-1-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}naphthalen-2-ol](/img/structure/B8565054.png)
![4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene](/img/structure/B8565055.png)
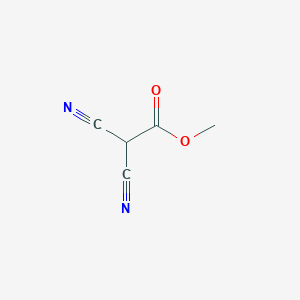
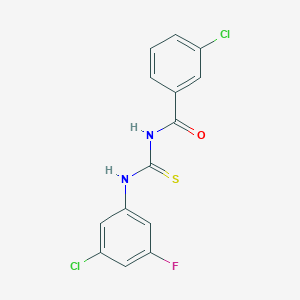
![Methyl [5-(4-chlorophenyl)thiophen-2-yl]acetate](/img/structure/B8565086.png)
![2-Methyl-1-[4-(pentafluoroethoxy)phenyl]propan-1-one](/img/structure/B8565094.png)
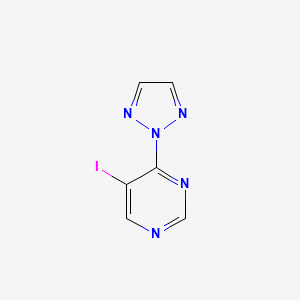
![3,5-Bis[(4-methoxyphenyl)methylidene]thian-4-one](/img/structure/B8565117.png)
